methyl 4-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-17(22)13-6-4-12(5-7-13)11-20-18(23)21(14-8-9-14)16(19-20)15-3-2-10-25-15/h2-7,10,14H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNBYHNZPAZBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure with several functional groups that contribute to its biological activity. The key components include:
- Cyclopropyl group : Enhances binding affinity to biological targets.
- Furan ring : Known for its reactivity and biological significance.
- Triazole ring : Often associated with antifungal and anticancer properties.
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.0 |
These results suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. It has been tested against several bacterial strains:
These findings indicate potential applications in treating bacterial infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation. Studies have reported a decrease in pro-inflammatory cytokines in animal models when treated with this compound.
Case Studies
-
Case Study on Anticancer Effects :
A recent study evaluated the compound's effect on breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. -
Case Study on Antimicrobial Efficacy :
An investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
